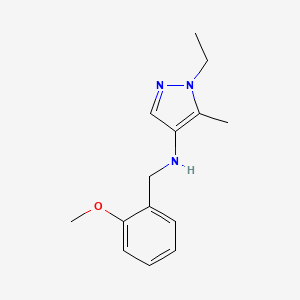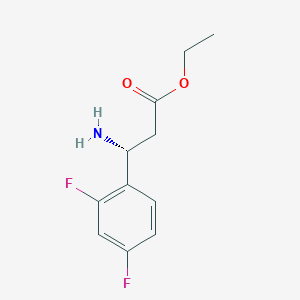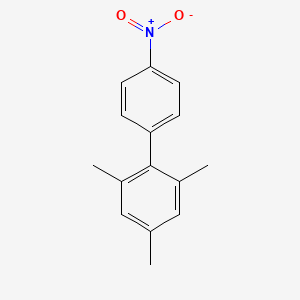![molecular formula C9H7Cl2N3O B11729314 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazole ring, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dichlorophenyl)methanamine: Shares the dichlorophenyl group but lacks the oxadiazole ring.
2,3-Dichlorobenzylamine: Similar structure but different substitution pattern on the benzene ring.
1-(2,3-Dichlorophenyl)piperazine: Contains a piperazine ring instead of an oxadiazole ring.
Uniqueness
1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dichlorophenyl derivatives and contributes to its potential bioactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C9H7Cl2N3O |
|---|---|
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H7Cl2N3O/c10-5-1-2-7(11)6(3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2 |
InChI-Schlüssel |
TXLZZRCPLJBBHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729235.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11729243.png)

![9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11729254.png)





![1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729283.png)
![1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729290.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729299.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)
methanaminium](/img/structure/B11729335.png)
